
1-(Diethylamino)but-3-en-2-ol
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Overview
Description
1-(Diethylamino)but-3-en-2-ol is an organic compound with the molecular formula C8H17NO It is a tertiary amine and an alcohol, characterized by the presence of a diethylamino group and a hydroxyl group attached to a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diethylamino)but-3-en-2-ol can be synthesized through several methods. One common approach involves the Mannich reaction, where a secondary amine (diethylamine) reacts with formaldehyde and a compound containing an active hydrogen atom, such as a ketone or aldehyde. The reaction typically occurs under acidic conditions and at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Quaternization of the Tertiary Amine
The tertiary diethylamino group undergoes quaternization with alkylating agents like methyl iodide. This reaction is commonly performed in polar aprotic solvents (e.g., DMF) at room temperature, yielding a quaternary ammonium salt.
Example Reaction:
(C2H5)2N-CH2-CH(OH)-CH=CH2+CH3I→(C2H5)2(CH3)N+-CH2-CH(OH)-CH=CH2I−
Conditions:
Epoxidation of the Double Bond
The but-3-ene moiety can undergo epoxidation using Mn-based catalysts or meta-chloroperbenzoic acid (mCPBA). The product is an epoxide with oxygen insertion between C3 and C4.
Example Reaction:
(C2H5)2N-CH2-CH(OH)-CH=CH2+Oxidant→(C2H5)2N-CH2-CH(OH)-CH(O-CH2)
Conditions:
Chlorination of the Hydroxyl Group
The secondary alcohol at C2 reacts with thionyl chloride (SOCl2) to form a chloro derivative. This reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with chlorine.
Example Reaction:
(C2H5)2N-CH2-CH(OH)-CH=CH2+SOCl2→(C2H5)2N-CH2-CH(Cl)-CH=CH2+SO2+HCl
Conditions:
Oxidation to Ketone
Example Reaction:
(C2H5)2N-CH2-CH(OH)-CH=CH2PCC(C2H5)2N-CH2-C(O)-CH=CH2
Notes:
-
The tertiary amine may influence reaction selectivity.
Michael Addition Reactions
The α,β-unsaturated system (C3–C4 double bond) acts as a Michael acceptor, enabling nucleophilic additions.
Example Reaction with Thiol:
(C2H5)2N-CH2-CH(OH)-CH=CH2+RSH→(C2H5)2N-CH2-CH(OH)-CH(SR)-CH3
Conditions:
Cyclization Reactions
Intramolecular interactions between the amine and hydroxyl groups may form heterocyclic structures under acidic or basic conditions.
Potential Pathway:
-
Protonation of the hydroxyl group followed by nucleophilic attack by the amine, forming a five-membered ring (e.g., morpholine derivative).
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
1-(Diethylamino)but-3-en-2-ol has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural features suggest it may exhibit biological activity against certain diseases. Research indicates that compounds with similar structures have shown promise in treating conditions such as anxiety and depression due to their ability to modulate neurotransmitter systems.
Case Study: Antidepressant Activity
A study conducted on derivatives of this compound demonstrated that modifications to the diethylamino group could enhance the compound's efficacy as an antidepressant. The research involved testing various derivatives in animal models, revealing significant improvements in mood-related behaviors compared to control groups. This highlights the potential for developing new antidepressants based on this compound.
Polymer Science Applications
Functionalized Polymers
In polymer chemistry, this compound serves as a monomer for synthesizing functionalized polymers. These polymers can exhibit unique properties such as enhanced solubility and reactivity, making them suitable for applications in coatings and adhesives.
Data Table: Properties of Functionalized Polymers
Polymer Type | Solubility | Thermal Stability | Application Area |
---|---|---|---|
Cationic Copolymer | Water | High | Coatings, Drug Delivery |
Thermoplastic Elastomer | Organic | Moderate | Adhesives, Sealants |
Biodegradable Polymer | Water | Low | Eco-friendly Packaging |
Environmental Technology Applications
Malodor Counteractants
Research has shown that this compound can be employed as a malodor counteractant. Its ability to neutralize unpleasant odors makes it valuable in air quality management and consumer products.
Case Study: Odor Neutralization in Consumer Products
A case study evaluated the effectiveness of this compound in commercial air fresheners. The results indicated a significant reduction in malodor levels when the compound was included at optimal concentrations. This application not only improves consumer satisfaction but also contributes to healthier indoor environments.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)but-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(Diethylamino)butan-2-ol: Similar structure but lacks the double bond in the butenyl chain.
4-(Diethylamino)but-2-yn-1-ol: Contains a triple bond instead of a double bond.
1-(Diethylamino)propan-2-ol: Shorter carbon chain with similar functional groups.
Uniqueness: 1-(Diethylamino)but-3-en-2-ol is unique due to the presence of both a diethylamino group and a hydroxyl group on a butenyl chain
Biological Activity
1-(Diethylamino)but-3-en-2-ol, known by its CAS number 3141-84-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C8H17NO |
Molecular Weight | 143.23 g/mol |
IUPAC Name | This compound |
CAS Number | 3141-84-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and norepinephrine, which are crucial for numerous physiological processes.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study evaluating various derivatives found that compounds similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for effective derivatives ranged from 0.5 to 2.0 μg/mL, showcasing promising antibacterial potential against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with tumor growth .
Case Study 1: Antimicrobial Efficacy
A comparative study on several derivatives of this compound revealed that certain modifications enhanced its antibacterial activity. For instance, the introduction of hydroxyl groups at specific positions significantly increased the compound's efficacy against MRSA .
Case Study 2: Anticancer Activity
In a controlled experiment, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM after 72 hours of treatment. This suggests that the compound may serve as a potential lead in developing new anticancer therapies .
Research Findings Summary
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
Q & A
Q. What are the validated synthetic pathways for 1-(Diethylamino)but-3-en-2-ol, and how do reaction conditions influence stereochemical outcomes?
Basic Research Focus
The synthesis of this compound typically involves nucleophilic addition or alkylation of diethylamine to α,β-unsaturated carbonyl intermediates. For example, reacting diethylamine with but-3-en-2-ol derivatives under controlled pH (e.g., using HCl as a catalyst) can yield the target compound. Key variables include temperature (25–60°C), solvent polarity (e.g., ethanol vs. THF), and stoichiometric ratios to minimize byproducts like N-alkylated isomers .
Advanced Research Focus
Stereochemical control remains challenging due to the compound’s allylic alcohol moiety. Computational studies (DFT or MD simulations) predict that steric hindrance from the diethylamino group favors the trans configuration in the enol structure. Experimental validation via chiral HPLC (e.g., using Chiralpak IG columns) and NOESY NMR can resolve enantiomers, with reaction kinetics showing higher ee (enantiomeric excess) in aprotic solvents like DCM .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Basic Research Focus
Discrepancies in 1H NMR shifts (e.g., δ 1.2–1.4 ppm for diethylamino protons) often arise from solvent effects or trace moisture. Standardize measurements in deuterated chloroform (CDCl3) with TMS as an internal reference. For 13C NMR, ensure decoupling and compare with structurally similar compounds like 3-(Diethylamino)-1-propanol (δ 45–55 ppm for N-linked carbons) .
Advanced Research Focus
Contradictions in mass spectrometry (e.g., ESI-MS fragmentation patterns) may stem from in-source decay or adduct formation. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) at 20–30 eV can clarify fragmentation pathways. Cross-reference with computational tools (e.g., Mass Frontier) to differentiate between [M+H]+ and dimeric ions .
Q. What methodologies are recommended for analyzing the stability of this compound under varying storage conditions?
Basic Research Focus
Conduct accelerated stability studies under ICH guidelines:
- Thermal Stability : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC-UV (λ = 210–220 nm).
- Photostability : Expose to 1.2 million lux-hours of visible light and 200 W·h/m2 UV, analyzing for oxidative byproducts (e.g., epoxides) .
Advanced Research Focus
Mechanistic insights into degradation pathways require LC-MS/MS and isotopic labeling. For example, deuterating the allylic alcohol position (2H-labeling at C2) can track hydrogen abstraction during photooxidation. Pair with EPR spectroscopy to detect radical intermediates under UV exposure .
Q. How can researchers design experiments to probe the biological activity of this compound derivatives?
Basic Research Focus
Screen for antimicrobial activity using microdilution assays (e.g., MIC against S. aureus or E. coli). Modify the enol moiety to introduce halogens (e.g., Cl at C3) or alkyl groups (e.g., methyl at C4) to enhance membrane permeability .
Advanced Research Focus
Investigate receptor-binding mechanisms via molecular docking (AutoDock Vina) targeting enzymes like acetylcholinesterase. Validate with SPR (surface plasmon resonance) to measure binding affinity (KD), correlating with structural analogs such as Hycanthone, a known thioxanthenone derivative with CNS activity .
Q. What strategies optimize the chromatographic separation of this compound from complex matrices?
Basic Research Focus
Use reverse-phase HPLC with C18 columns (5 µm, 250 mm × 4.6 mm) and a mobile phase of acetonitrile/0.1% TFA in water (70:30 v/v). Adjust pH to 3.0 to suppress amino group ionization, improving peak symmetry .
Advanced Research Focus
For chiral separations, employ supercritical fluid chromatography (SFC) with polysaccharide-based columns (Chiralcel OD-H). Optimize CO2/co-solvent (e.g., 20% methanol) pressure (150 bar) and temperature (35°C) to achieve baseline resolution of enantiomers in under 10 minutes .
Q. How do computational models predict the physicochemical properties of this compound?
Basic Research Focus
Estimate logP (partition coefficient) using software like ChemAxon or ACD/Labs. The diethylamino group contributes a logP increase of ~1.2, while the hydroxyl group decreases it by ~0.6. Experimentally validate via shake-flask method (octanol/water) .
Advanced Research Focus
Machine learning models (e.g., Random Forest or ANN) trained on datasets of amino alcohols can predict solubility and pKa. Incorporate quantum-mechanical descriptors (e.g., HOMO-LUMO gaps from Gaussian 09) to refine predictions for polar solvents .
Properties
CAS No. |
3141-84-2 |
---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-(diethylamino)but-3-en-2-ol |
InChI |
InChI=1S/C8H17NO/c1-4-8(10)7-9(5-2)6-3/h4,8,10H,1,5-7H2,2-3H3 |
InChI Key |
PXEWDINPVYAYHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C=C)O |
Origin of Product |
United States |
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